D-Allose-13C is a rare naturally occurring monosaccharide . It is known to exert anti-proliferative effects on cancer cells . It is used in research and development .
D-Allose can be synthesized from glucose, and its regioselectivity in protective reactions and glycosidations has been explored . D-Allose glycopyranosyl acceptors with free OH-3 and OH-4 were synthesized from D-Glc precursors. Glycosidations were assessed with galactose trichloroacetimidates as donors .
The molecular formula of D-Allose-13C is C5 [13C]H12O6 . Its molecular weight is 181.15 .
The regioselectivity between different hydroxyl groups of glycosyl acceptors is valuable because it allows minimizing the use of protecting groups . Axial O-3 was the preferred site of glycosylation for α-anomers, whereas equatorial O-4 was the preferred site for a β-anomer .
D-Allose is an ultra-low calorie monosaccharide and has 80% of the sweetness of table sugar . It is non-toxic .
D-Allose-13C is a stable isotope-labeled form of D-allose, a rare sugar that is an epimer of D-glucose. It has garnered attention in biochemical research due to its unique properties and potential applications in metabolic studies. D-allose is classified as an aldose sugar, specifically a C-3 epimer of D-glucose, and is characterized by its role in various biological processes and potential therapeutic applications.
D-Allose-13C can be synthesized through enzymatic pathways that utilize D-glucose or D-fructose as precursors. It is classified under the category of rare sugars, which are monosaccharides that occur in limited quantities in nature. These sugars are often produced via biotechnological methods, highlighting their significance in green chemistry and sustainable manufacturing practices. The production of D-allose from D-allulose, particularly using enzyme-catalyzed reactions, has become a focal point in research due to its efficiency and reduced environmental impact compared to traditional chemical synthesis methods .
The primary method for synthesizing D-allose-13C involves enzymatic conversion processes. The synthesis typically follows these steps:
The use of immobilized enzymes has been shown to enhance reaction stability and control, making it suitable for industrial applications. For instance, a packed bed reactor system has been optimized for continuous production, achieving significant yields over extended periods .
D-Allose-13C shares the same molecular formula as its non-labeled counterpart, C6H12O6, but includes a carbon atom labeled with the isotope carbon-13. The molecular structure consists of six carbon atoms arranged in a chain with hydroxyl groups (-OH) attached to various carbon atoms.
The specific configuration at the C-3 position distinguishes it from other sugars like glucose and allulose. The stereochemistry can be represented as follows:
This structure plays a critical role in its biochemical interactions and metabolic pathways.
D-Allose participates in several biochemical reactions:
The enzymatic reactions are characterized by their specificity and efficiency under mild conditions, making them favorable for both laboratory and industrial applications .
The mechanism through which D-allose exerts its biological effects involves its uptake into cells via specific transporters followed by its participation in metabolic pathways. Once inside the cell, it can influence various metabolic processes:
Research indicates that the presence of D-allose can modulate metabolic fluxes within cells, potentially offering therapeutic benefits in conditions like diabetes due to its ability to influence glucose metabolism .
D-Allose-13C exhibits physical properties similar to those of regular D-allose:
Chemical properties include reactivity with reducing agents and participation in condensation reactions typical for sugars. Its isotopic labeling allows for tracking within metabolic studies using techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry .
D-Allose-13C has several applications in scientific research:
The ongoing research into D-allose's properties continues to uncover new applications, particularly in the fields of biochemistry and pharmacology .
D-Allose is a rare monosaccharide and C-3 epimer of D-glucose, belonging to the aldohexose family with the molecular formula C₆H₁₂O₆. Its stereochemistry features a distinctive configuration where the hydroxyl group at carbon C-3 is oriented axially in the predominant ᵃC₄ chair conformation, contrasting with the equatorial C-3 hydroxyl of D-glucose. This subtle stereochemical divergence profoundly influences its biochemical behavior, including reduced enzymatic recognition and altered metabolic flux compared to more common hexoses [1] [8].
Isotopic labeling with carbon-13 replaces a specific carbon atom within this structure. The SMILES notation for D-Allose-¹³C (e.g., *O=[¹³CH]C@@H explicitly denotes the position of the ¹³C label, which is critical for tracing studies. The C-3 epimeric center renders D-Allose resistant to phosphorylation by hexokinase, a property exploited in metabolic studies to isolate its effects from canonical glycolysis [1] [8].
Table 1: Stereochemical and Isotopic Properties of D-Allose-¹³C
Property | D-Allose-¹³C | D-Glucose (C-3 Epimer Reference) |
---|---|---|
C-3 Configuration | Axial OH group | Equatorial OH group |
Anomeric Equilibrium | α:β ≈ 3:2 (pyranose form) | α:β ≈ 36:64 (pyranose form) |
¹³C-Label Position(s) | Position-specific (e.g., C-1, C-3) or uniform | N/A |
CAS Number | 70849-28-4 | 50-99-7 |
Enzymatic Phosphorylation | Not phosphorylated by hexokinase | Rapidly phosphorylated |
Synthetic routes for D-Allose-¹³C leverage both chemical and biocatalytic strategies. Chemical synthesis typically begins with ¹³C-enriched precursors like Ba¹³CO₃ or ¹³C-formaldehyde, employing Kiliani–Fischer chain extension to build the carbohydrate backbone. Position-specific labeling (e.g., C-1 or C-3) requires regioselective protection–deprotection sequences, while uniform labeling (UL-¹³C₆) utilizes biosynthetic incorporation in algal or bacterial cultures fed uniformly ¹³C-labeled glucose or glycerol [4] [10].
Stability studies confirm that the ¹³C label remains intact under physiological conditions (pH 7.0–7.4, 37°C). However, the anomeric carbon (C-1) exhibits kinetic lability due to oxygen exchange with solvent, accelerated under acidic or basic conditions. This exchange follows pseudo-first-order kinetics (rate constant: ~9.5 × 10⁻⁵ s⁻¹ at pH 7.0, 61°C), necessitating neutral buffering for long-term tracer studies [9] [10]. Hydrolytic stability exceeds 96% over 72 hours in aqueous buffers at 25°C, validated by ¹³C NMR spectroscopy [1].
Table 2: Synthesis Methods for D-Allose-¹³C Isotopologues
Isotopologue | Synthetic Method | Key Precursor | Isotopic Purity |
---|---|---|---|
D-Allose-[1-¹³C] | Regioselective cyanohydrin synthesis | K¹³CN | >99% atom ¹³C |
D-Allose-[3-¹³C] | Asymmetric dihydroxylation | [3-¹³C]-D-Glucal | >98% atom ¹³C |
D-Allose-[UL-¹³C₆] | Biosynthesis (Komagataella pastoris) | [UL-¹³C₆]-Glucose | >97% atom ¹³C |
D-Allose-[3-d] | Chemoenzymatic reduction | NaB²H₄ | >98% atom ²H |
NMR Spectroscopy: Quantitative ¹³C NMR is the gold standard for positional enrichment analysis. The ¹³C label induces distinct chemical shift perturbations (CSPs) at the labeled site and adjacent carbons. For D-Allose-[1-¹³C], the anomeric carbon resonance appears at δ 96.2 ppm (α-anomer) and δ 92.7 ppm (β-anomer), with ¹³C–¹³C scalar couplings (¹JCC ≈ 40 Hz) observable in uniformly labeled samples. Crucially, the ¹⁸O isotope effect generates an upfield shift of ~0.05–0.1 ppm for ¹³C nuclei bonded to ¹⁸O, enabling real-time monitoring of anomeric oxygen exchange kinetics [9]. Dynamic ¹³C NMR using DANTE-Z pulse sequences overcomes signal overlap in complex biological matrices, providing site-specific enrichment with <1% measurement error [7] [9].
Mass Spectrometry: GC-MS and LC-MS/MS enable high-sensitivity quantification of isotopic enrichment. D-Allose-¹³C derivatives (e.g., pertrimethylsilylated aldononitrile) exhibit characteristic fragmentation patterns. The M+0 to M+6 mass isotopomer distribution (MID) reflects positional labeling efficiency. For example, D-Allose-[1-¹³C] shows dominant [M+1]⁺ ions (m/z 319 for TMS derivative), while uniformly labeled [UL-¹³C₆] yields [M+6]⁺ (m/z 324). MID analysis requires correction for natural isotope abundances (e.g., ¹³C, ²H, ¹⁸O) using matrix-based algorithms to avoid false enrichment estimates [10].
Table 3: Analytical Signatures of D-Allose-¹³C
Technique | Key Parameter | D-Allose-[1-¹³C] Signature | Application |
---|---|---|---|
¹³C NMR | Chemical shift (anomeric C) | δ 96.2 ppm (α), δ 92.7 ppm (β) | Positional enrichment quantification |
¹³C NMR | ¹⁸O isotope effect (Δδ) | −0.08 ppm at C-1 | Anomeric oxygen exchange kinetics |
GC-MS (TMS) | Molecular ion (m/z) | M+1: 319 (base peak) | Bulk enrichment screening |
LC-MS/MS (HILIC) | Characteristic fragment | m/z 133.2 ([¹³C₁]C₅H₈O₄⁺) | In-cell tracer quantification |
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